molecular formula C15H12ClNO2 B15394430 N-(2-(3-Chlorobenzoyl)phenyl)acetamide

N-(2-(3-Chlorobenzoyl)phenyl)acetamide

Cat. No.: B15394430
M. Wt: 273.71 g/mol
InChI Key: KWGLJQLYKBDAGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-Chlorobenzoyl)phenyl)acetamide is a synthetic acetamide derivative featuring a 3-chlorobenzoyl group attached to the phenyl ring of the acetanilide scaffold. This compound is characterized by its aromatic and aliphatic proton environments, with distinct IR absorption for the carbonyl (C=O) group at 1657 cm⁻¹ and NH stretching at 3279 cm⁻¹ . Its ¹H NMR spectrum reveals aromatic proton signals in the δ 7–8 ppm range, consistent with the substituted phenyl and benzoyl moieties .

Properties

Molecular Formula

C15H12ClNO2

Molecular Weight

273.71 g/mol

IUPAC Name

N-[2-(3-chlorobenzoyl)phenyl]acetamide

InChI

InChI=1S/C15H12ClNO2/c1-10(18)17-14-8-3-2-7-13(14)15(19)11-5-4-6-12(16)9-11/h2-9H,1H3,(H,17,18)

InChI Key

KWGLJQLYKBDAGV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1C(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural differences and similarities between N-(2-(3-Chlorobenzoyl)phenyl)acetamide and selected analogs:

Compound Name Molecular Formula Key Substituents Functional Groups Present
This compound C₁₅H₁₂ClNO₂ 3-Chlorobenzoyl, phenyl Amide, aryl chloride, ketone
2-Chloro-N-(3-methylphenyl)acetamide C₉H₁₀ClNO 2-Chloro, 3-methylphenyl Amide, aryl chloride, methyl
2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide C₁₁H₈Cl₂N₂OS 2,6-Dichlorophenyl, thiazol Amide, aryl chloride, heterocycle
N-(3-Chloro-4-hydroxyphenyl)acetamide C₈H₈ClNO₂ 3-Chloro, 4-hydroxyphenyl Amide, aryl chloride, hydroxyl

Key Observations :

  • Substituent Position : The 3-chlorobenzoyl group in the target compound introduces steric bulk and electronic effects distinct from simpler chloro- or methyl-substituted analogs like 2-chloro-N-(3-methylphenyl)acetamide .
  • Hydroxyl vs. Benzoyl : The hydroxyl group in N-(3-chloro-4-hydroxyphenyl)acetamide contrasts with the electron-withdrawing benzoyl group in the target compound, altering solubility and reactivity.

Physical and Spectroscopic Properties

Compound Name Melting Point (K) IR C=O Stretch (cm⁻¹) Notable ¹H NMR Signals
This compound Not reported 1657 Aromatic protons (δ 7–8 ppm)
2-Chloro-N-(3-methylphenyl)acetamide Not reported Not reported Methyl group (δ ~2.3 ppm)
2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide 489–491 Not reported Thiazol protons (δ 7.5–8.0 ppm)
N-(3-Chloro-4-hydroxyphenyl)acetamide Not reported Not reported Hydroxyl proton (δ ~9.5 ppm)

Analysis :

  • Melting Points : The thiazol-containing analog exhibits a high melting point (489–491 K), likely due to strong intermolecular hydrogen bonding . Data for the target compound are unavailable but expected to be influenced by its benzoyl group.
  • IR Spectroscopy : The C=O stretch at 1657 cm⁻¹ in the target compound is typical for acetamides, though electron-withdrawing substituents (e.g., nitro groups) may shift this peak .
  • ¹H NMR : Aromatic proton environments vary significantly based on substituent positions. For example, methyl groups in 2-chloro-N-(3-methylphenyl)acetamide produce distinct aliphatic signals.

Crystallographic and Hydrogen-Bonding Patterns

  • Thiazol Analogs : The thiazol derivative forms infinite 1-D chains via N–H⋯N hydrogen bonds, enhancing thermal stability .
  • Dichloro Derivatives : 2,2-Dichloro-N-(2,3-dimethylphenyl)acetamide shows dual N–H⋯O and C–H⋯O interactions, contrasting with the anti-conformation observed in nitro-substituted analogs .

Preparation Methods

Reaction Conditions and Reagents

A typical procedure involves:

  • Catalyst system : Palladium acetate (5–7.5 mol%) and 2,2'-bipyridine as a ligand.
  • Acylating agent : 3-Chloro-N,N-dimethylbenzamide.
  • Base : Boron trifluoride etherate and pivalic acid.
  • Solvent : Toluene or water, heated to 120°C for 24 hours.

The reaction proceeds via directed ortho-acylation, where the acetamide group acts as a transient directing group. This method achieves yields of 81% under optimized conditions.

Mechanistic Insights

The palladium catalyst facilitates C–H bond activation at the ortho position of the aniline derivative. Subsequent oxidative addition of the acyl chloride and reductive elimination yield the benzoylated product. The use of SDS (sodium dodecyl sulfate) in aqueous systems improves substrate solubility and catalytic efficiency.

Stepwise Acylation of 2-Aminophenylacetamide

A classical two-step approach involves initial acetylation followed by benzoylation.

Acetylation of 2-Aminophenyl Derivatives

2-Aminophenylacetamide is synthesized by treating 2-aminoacetophenone with acetic anhydride under reflux. This intermediate is critical for subsequent benzoylation.

Benzoylation with 3-Chlorobenzoyl Chloride

The benzoyl group is introduced via nucleophilic acyl substitution:

  • Reagents : 3-Chlorobenzoyl chloride (1.2 equiv), triethylamine (2.0 equiv).
  • Solvent : Dichloromethane (DCM) at 0–25°C for 6–8 hours.
  • Yield : 70–75% after column chromatography.

This method allows precise control over regioselectivity but requires stringent anhydrous conditions.

One-Pot Multi-Step Synthesis

Recent advancements enable a one-pot synthesis combining acetylation and benzoylation:

Procedure Overview

  • Substrate : 2-Nitroaniline derivatives.
  • Reduction : Catalytic hydrogenation (H₂, Pd/C) to 2-aminophenylacetamide.
  • In situ benzoylation : Addition of 3-chlorobenzoyl chloride and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Key Advantages

  • Eliminates intermediate isolation, reducing purification steps.
  • Achieves 68% overall yield with >95% purity.

Comparative Analysis of Methods

Method Catalyst Solvent Yield Time
Palladium-Catalyzed Pd(OAc)₂ Water 81% 24 h
Stepwise Acylation None DCM 75% 14 h
One-Pot Synthesis EDC THF 68% 18 h

The palladium-catalyzed method excels in atom economy and sustainability, while stepwise acylation offers higher yields for small-scale production.

Industrial-Scale Considerations

For bulk synthesis, continuous flow reactors are employed to enhance reproducibility:

  • Temperature control : Maintained at ±1°C to prevent side reactions.
  • Automated quench systems : Neutralize excess acyl chlorides immediately post-reaction.
  • Purity standards : HPLC monitoring ensures ≥99% purity for pharmaceutical applications.

Challenges and Optimization Strategies

Common Issues

  • Byproduct formation : Over-acylation or chloro-group displacement.
  • Solution : Use stoichiometric acyl chloride (1.1–1.3 equiv) and low temperatures.

Solvent Optimization

Replacing toluene with cyclopentyl methyl ether (CPME) improves reaction safety without compromising yield.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-(3-Chlorobenzoyl)phenyl)acetamide, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as substitution under alkaline conditions (e.g., using K₂CO₃ in DMF) followed by reduction with iron powder in acidic media . Key parameters include temperature control (80–100°C), solvent selection (e.g., DMF for polar intermediates), and stoichiometric ratios of reagents. Yield optimization may require iterative adjustment of reaction times and catalytic additives (e.g., Pd catalysts for cross-coupling steps) .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its intermediates?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying aromatic substitution patterns and acetamide backbone integrity. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O, ~1650–1700 cm⁻¹) and chlorobenzoyl moieties . For purity assessment, HPLC with UV detection at 254 nm is recommended .

Q. How can researchers design preliminary biological activity screens for this compound?

  • Methodological Answer : Prioritize in vitro assays targeting antimicrobial activity (e.g., MIC against S. aureus and E. coli) or anticancer potential (e.g., MTT assays on cancer cell lines like MCF-7 or HeLa). Use structural analogs with known bioactivity (e.g., triazolopyrimidines or thiazolidinones ) as positive controls. Ensure dose-response curves (1–100 µM) and replicate experiments (n ≥ 3) to validate results .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved for this compound derivatives?

  • Methodological Answer : Cross-validate experimental NMR data with density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to predict chemical shifts and coupling constants. Use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals in aromatic regions. If discrepancies persist, consider dynamic effects (e.g., rotamers) or impurities detected via LC-MS .

Q. What strategies are effective for elucidating the mechanism of action in biological systems?

  • Methodological Answer : Employ target-based approaches such as molecular docking (e.g., AutoDock Vina) to predict binding affinities to enzymes like COX-2 or kinases. Validate with enzyme inhibition assays (e.g., fluorogenic substrates). For cellular mechanisms, use siRNA knockdown or CRISPR-Cas9 to identify pathways affected by the compound. Proteomics (e.g., SILAC) can reveal protein expression changes .

Q. How can structure-activity relationship (SAR) models be developed to guide derivative synthesis?

  • Methodological Answer : Synthesize analogs with systematic substitutions (e.g., halogens at the 3-chlorophenyl group or acetamide chain modifications). Test these in parallel bioassays and apply multivariate analysis (e.g., PCA or QSAR) to correlate structural features (e.g., logP, H-bond acceptors) with activity. Use X-ray crystallography or cryo-EM to resolve binding modes .

Q. What experimental designs mitigate batch-to-batch variability in large-scale synthesis?

  • Methodological Answer : Standardize starting material purity (≥98% via HPLC) and employ process analytical technology (PAT) for real-time monitoring (e.g., in situ FTIR for reaction progress). Use design of experiments (DoE) to optimize critical parameters (e.g., temperature, stirring rate). Implement QC protocols (e.g., DSC for polymorph analysis) to ensure consistency .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

  • Methodological Answer : Investigate pharmacokinetic factors (e.g., metabolic stability via liver microsome assays) and bioavailability (e.g., Caco-2 permeability). Use isotopic labeling (¹⁴C or ³H) to track compound distribution in animal models. Adjust formulations (e.g., PEGylation or liposomal encapsulation) to enhance half-life .

Q. What analytical methods validate the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct forced degradation studies (e.g., exposure to heat, light, or pH extremes) and analyze degradation products via LC-MS. Use accelerated stability testing (40°C/75% RH for 6 months) per ICH guidelines. Monitor crystallinity changes with XRD and hygroscopicity with DVS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.